
Selegiline-N-oxide
Overview
Description
Selegiline-N-oxide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selegiline-N-oxide typically involves the reaction of N-methylpropargylamine with appropriate reagents under controlled conditions. One common method includes the use of oxidizing agents to introduce the N-oxide functionality. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Selegiline-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while reduction will produce the corresponding amine .
Scientific Research Applications
Selegiline-N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Selegiline-N-oxide involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
N-Methylpropargylamine: A related compound with similar reactivity but lacking the phenylpropan-2-yl group.
Selegiline: Another MAO-B inhibitor with a similar structure but different pharmacological properties.
Rasagiline: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Selegiline-N-oxide is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Biological Activity
Selegiline-N-oxide (DNO) is a metabolite of the anti-Parkinsonian drug selegiline, which primarily acts as a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential neuroprotective properties and its role in modulating various biological activities. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : DNO has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This action helps in protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .
- Anti-apoptotic Effects : Research indicates that this compound can reduce apoptosis in cell cultures. In studies involving PC12 cells, DNO demonstrated a capacity to stabilize cell numbers and enhance mitotic activity under serum deprivation conditions, suggesting a protective role against cell death .
- Modulation of Gluconeogenesis : this compound significantly inhibits glucose production in renal tubules. In isolated rabbit kidney studies, DNO diminished gluconeogenesis by impairing mitochondrial function, leading to reduced ATP levels and oxygen consumption .
Neuroprotective Effects
A study published in 2022 highlighted the neuroprotective functions of selegiline and its metabolites. It was found that DNO, along with selegiline, helps maintain mitochondrial function and homeostasis while preventing apoptosis through the modulation of pro-survival genes .
Cytoprotective Activity
In a comparative study of cytoprotective effects against L-buthionine-(S,R)-sulfoximine (BSO) toxicity, DNO showed significant efficacy in stabilizing cell numbers and reducing apoptotic activity compared to other metabolites like desmethylselegiline .
Table 1: Biological Activities of this compound
Case Studies
- Parkinson's Disease : In a clinical context, patients treated with selegiline have reported improvements in motor functions. The role of DNO as a metabolite suggests that it may contribute to these improvements through its neuroprotective properties.
- Diabetic Models : In alloxan-diabetic rabbits treated with selegiline for eight days, significant reductions in blood glucose levels were observed. This effect was attributed to the inhibition of gluconeogenesis by DNO, indicating potential therapeutic applications for metabolic disorders .
Q & A
Basic Research Questions
Q. What methodological approaches are optimal for quantifying Selegiline-N-oxide in biological samples during pharmacokinetic studies?
- Methodology : High-performance liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) coupled with solid-phase extraction is the gold standard. This technique achieves high sensitivity and specificity, enabling simultaneous detection of this compound alongside other metabolites like methamphetamine and desmethylselegiline. Validation parameters (e.g., linearity, recovery rates) must adhere to FDA/EMA guidelines for bioanalytical method validation .
- Key Data : In human urine, this compound accounts for 2.8–13.2% of the administered dose within 72 hours, making it a reliable biomarker for distinguishing therapeutic use from illicit methamphetamine exposure .
Q. How does this compound serve as a metabolic indicator for monitoring Selegiline administration in clinical trials?
- Rationale : Unlike methamphetamine, which overlaps with recreational drug use, this compound is a unique metabolite of Selegiline. Its urinary excretion profile (peaking within 8–12 hours post-administration) provides a specific biomarker for adherence monitoring in Parkinson’s disease trials .
- Experimental Design : Longitudinal urine sampling at defined intervals (e.g., 0–8h, 8–24h) is critical to capture its pharmacokinetic curve. Cross-validation with plasma metabolite levels ensures data robustness .
Q. What factors influence inter-individual variability in this compound excretion rates?
- Key Variables :
- Dosage Regimen : Cumulative excretion is dose-dependent, with 7.5 mg doses yielding higher urinary concentrations than 2.5 mg .
- Hepatic Metabolism : Genetic polymorphisms in CYP2B6 and CYP3A4 enzymes may alter this compound formation rates .
- Methodological Consideration : Stratify study cohorts by genotype or hepatic function to control for metabolic variability.
Advanced Research Questions
Q. What molecular mechanisms underlie the neuroprotective effects of this compound independent of MAO-B inhibition?
- Hypotheses :
- Oxidative Stress Mitigation : this compound may upregulate antioxidant enzymes (e.g., superoxide dismutase, catalase) and suppress dopamine autooxidation, as observed in preclinical models .
- Anti-apoptotic Pathways : It may stabilize mitochondrial membrane potential and inhibit caspase-3 activation, delaying neuronal apoptosis .
Q. How can researchers resolve contradictions in reported neuroprotective efficacy of this compound across experimental models?
- Analysis Framework :
- Model-Specific Factors : Neuroprotection in MPTP-induced Parkinsonian mice may not translate to 6-OHDA rat models due to differences in toxin mechanisms .
- Dosage and Timing : Subthreshold doses or delayed post-injury administration may fail to elicit protective effects. Optimize dosing windows using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What experimental design considerations are critical for isolating this compound’s effects from its parent compound in neuroprotection studies?
- Strategies :
- Use of Deuterated Analogs : Synthesize deuterium-labeled Selegiline to track N-oxide formation via isotopic tracing .
- Knockout Models : MAO-B-deficient mice can differentiate this compound’s MAO-B-independent actions .
Q. Methodological Challenges and Solutions
Q. How do genetic polymorphisms in metabolic enzymes impact this compound pharmacokinetics?
- Approach : Conduct in vitro CYP inhibition assays using human liver microsomes. Pair with genotyping of trial participants to correlate CYP2B6/CYP3A4 variants with metabolite clearance rates .
Q. What analytical challenges arise in detecting this compound in complex matrices, and how are they addressed?
- Technical Solutions :
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPCTFUZXEDKP-PUODRLBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747511 | |
Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366462-61-5 | |
Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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